molecular formula C6H5FO2S B3189430 Methyl 5-fluorothiophene-2-carboxylate CAS No. 32415-89-7

Methyl 5-fluorothiophene-2-carboxylate

Cat. No.: B3189430
CAS No.: 32415-89-7
M. Wt: 160.17 g/mol
InChI Key: OUJCQKOJVGVPRH-UHFFFAOYSA-N
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Description

Methyl 5-fluorothiophene-2-carboxylate (CAS No. 1260379-25-6) is a fluorinated thiophene derivative with the molecular formula C₇H₇FO₂S and a molecular weight of 174.19 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The fluorine substituent at the 5-position of the thiophene ring enhances its electronic properties, making it valuable for tuning reactivity in cross-coupling reactions or as a precursor for bioactive molecules.

Properties

IUPAC Name

methyl 5-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJCQKOJVGVPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

The following table summarizes critical differences between Methyl 5-fluorothiophene-2-carboxylate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Index*
This compound 1260379-25-6 C₇H₇FO₂S 174.19 5-Fluorine Reference
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate 96232-69-8 C₇H₅ClO₃S 204.63 5-Chloro, 3-Hydroxy 0.83
5-(Methoxycarbonyl)thiophene-2-carboxylic acid 50340-79-9 C₈H₆O₄S 198.20 2-Carboxylic Acid 0.81
Methyl 5-formylthiophene-2-carboxylate 67808-64-4 C₈H₆O₃S 182.20 5-Formyl 0.81
Ethyl 5-fluorothiophene-2-carboxylate 1260379-25-6 C₇H₇FO₂S 174.19 Ethyl Ester (vs. Methyl) N/A
Methyl 4-fluoro-1-benzothiophene-2-carboxylate 220180-55-2 C₁₀H₇FO₂S 210.23 Benzothiophene Core N/A

*Similarity Index: Computed based on structural and functional group alignment.

Key Findings:

Substituent Effects: Fluorine vs. Chlorine: The chloro analog (CAS 96232-69-8) has a higher molecular weight (204.63 vs. Formyl vs. Fluorine: The formyl group (CAS 67808-64-4) adds electrophilic character, making it reactive toward nucleophiles like amines or hydrazines, unlike the electron-withdrawing fluorine .

Core Structure Differences :

  • Benzothiophene Analogs : Methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS 220180-55-2) incorporates a fused benzene ring, enhancing aromaticity and stability but reducing solubility in polar solvents .

Ester Group Variations :

  • Ethyl vs. Methyl Ester : Ethyl 5-fluorothiophene-2-carboxylate shares the same fluorothiophene core but offers altered lipophilicity, impacting pharmacokinetic properties in drug design .

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